7-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

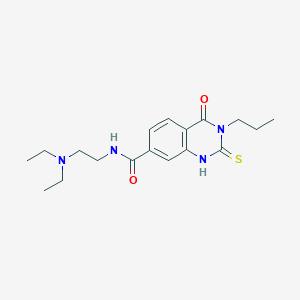

7-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C10H12ClNO. It has a molecular weight of 197.66 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 7-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline is1S/C10H12ClNO/c1-13-10-8(11)5-4-7-3-2-6-12-9(7)10/h4-5,12H,2-3,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

7-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline is a liquid at room temperature . It should be stored at room temperature in a dark place .Scientific Research Applications

Fragment-Based Covalent Ligand Discovery

This compound can serve as a fragment electrophile or “scout” fragment in fragment-based covalent ligand discovery. It can be used alone or incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation .

C(1)-Functionalization

Recent advances have shown the exclusive formation of C(1)-alkynylated derivatives of similar compounds, which could imply potential for C(1)-functionalization of 7-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline in synthetic chemistry applications .

Kinetic Resolution

The compound could be involved in kinetic resolution processes. For example, a related chloro-substituted compound was used to achieve high enantioselectivity and conversion in an optimum time with significant enzyme activity .

Fluorinated Derivatives Synthesis

Fluorinated quinolines have been synthesized using various methods that could potentially be applied to 7-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline to create fluorinated derivatives with unique properties for further applications .

Synthesis of Fused Heterocycles

This compound may be used in the synthesis of related four-membered to seven-membered heterocycles, which often exhibit unique biological activities. This application is crucial for the development of new pharmaceuticals .

Antibacterial Activity Analysis

Derivatives of quinoline have been synthesized and shown to possess antibacterial activity. This suggests that 7-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline could also be explored for its potential antibacterial properties .

Future Directions

The future directions for research on 7-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline could include exploring its potential biological activities and developing new synthetic methods for its preparation. Given the importance of tetrahydroquinolines in medicinal chemistry, there is likely to be ongoing interest in this compound .

Mechanism of Action

Target of Action

It is known that tetrahydroquinoline analogs have diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Tetrahydroquinoline analogs are known to interact with their targets, leading to changes that result in their biological activity .

Biochemical Pathways

Tetrahydroquinoline analogs are known to affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

Tetrahydroquinoline analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

properties

IUPAC Name |

7-chloro-8-methoxy-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-13-10-8(11)5-4-7-3-2-6-12-9(7)10/h4-5,12H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDISGZPHOXRERO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1NCCC2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2982711.png)

![3-[3-(dimethylamino)propyl]-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2982713.png)

![Ethyl 2-({[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2982715.png)

methanone](/img/structure/B2982718.png)

![(R)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine hydrochloride](/img/structure/B2982722.png)

![1-(7-Methoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2982724.png)

![3-((5-((4-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2982725.png)

![3-[(4-Bromophenyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-1-propanone](/img/structure/B2982727.png)

![6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol](/img/structure/B2982729.png)